Anti-inflammatory Selectivity: Reduced Gastric Ulcerogenicity vs. Fentiazac
The 2-phenylamino-thiazole-4-acetic acid scaffold, specifically derivative 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid (Compd. 29), demonstrated superior gastrointestinal safety compared to the related 4-arylthiazole acetic acid fentiazac (Compd. 2) at equivalent anti-inflammatory doses [1].
| Evidence Dimension | Gastric mucosal damage (ulcerogenic effect) |
|---|---|
| Target Compound Data | Almost no gastric damage at higher dosage |
| Comparator Or Baseline | Fentiazac (Compd. 2): Gastric damage observed at anti-inflammatory doses |
| Quantified Difference | Qualitatively reduced to near-absent ulcerogenicity |
| Conditions | Rat model; dose range producing anti-edematous activity |
Why This Matters
For anti-inflammatory screening programs, this scaffold offers a structural starting point with an improved therapeutic index compared to commercially established 4-arylthiazole acetic acids.
- [1] Nagatomi, H.; Ando, K.; Takagi, K.; et al. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives. Arzneimittelforschung 1984, 34, 599–603. View Source
